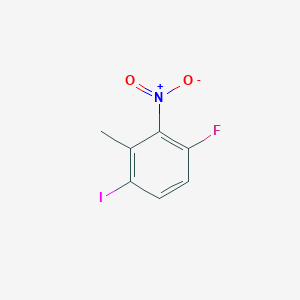

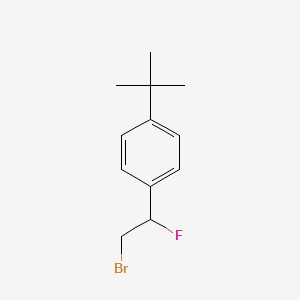

![molecular formula C11H13NO3 B1492448 trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol CAS No. 2165528-64-1](/img/structure/B1492448.png)

trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol

Descripción general

Descripción

Trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol, also known as trans-2-Aminocyclobutan-1-ol (tACB), is a small molecule that has been the focus of much scientific research in recent years. It has been studied for its potential applications in a range of fields, from medicinal chemistry to biochemistry and physiology.

Aplicaciones Científicas De Investigación

12-Helix Folding of Cyclobutane β-Amino Acid Oligomers Carlos Fernandes et al. (2010) explored the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, demonstrating a preference for folding into a 12-helical conformation in both solution and the solid state. This study suggests potential applications in the design of structured peptides and peptidomimetics Fernandes et al., 2010.

Cyclobutane-Containing Scaffolds in Biomedical Applications A study by O. Illa et al. (2019) highlighted efficient synthetic methodologies for products with potential in various fields, including biomedical applications. These products feature cyclobutane rings, suggesting their utility as surfactants, gelators, and metal cation ligands Illa et al., 2019.

Cyclobutane-derived Diamines in Drug Discovery Research by D. Radchenko et al. (2010) on cyclobutane diamines reveals their potential as sterically constrained diamine building blocks for drug discovery. The study developed synthetic schemes for these compounds, indicating their application in the construction of new pharmaceuticals Radchenko et al., 2010.

Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid Y. Inoue et al. (2014) conducted a phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid in patients with metastatic prostate cancer, demonstrating its potential in delineating primary and metastatic lesions Inoue et al., 2014.

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target enzymes like cyclooxygenase (cox) .

Mode of Action

Related compounds have been shown to inhibit the activity of cyclooxygenase (cox) enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, which play crucial roles in inflammation and pain signaling.

Biochemical Pathways

Similar compounds have been reported to affect the cyclooxygenase (cox) pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins, which are involved in various biological responses .

Result of Action

Related compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .

Propiedades

IUPAC Name |

(1R,2R)-2-(1,3-benzodioxol-5-ylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-9-3-2-8(9)12-7-1-4-10-11(5-7)15-6-14-10/h1,4-5,8-9,12-13H,2-3,6H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLACENEXMUQLE-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NC2=CC3=C(C=C2)OCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NC2=CC3=C(C=C2)OCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-Dimethylbutan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1492368.png)

![(3,3-Dimethylbutan-2-yl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B1492369.png)

![N-[2-(4-bromophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1492371.png)

![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492377.png)

![(1S,2R)-2-[2-(2-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492378.png)

![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride](/img/structure/B1492386.png)

![Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride](/img/structure/B1492387.png)